molecular formula C5H11LiO B1603902 Lithium 2-methylbutan-2-olate CAS No. 53535-81-2

Lithium 2-methylbutan-2-olate

Cat. No. B1603902
CAS RN: 53535-81-2
M. Wt: 94.1 g/mol
InChI Key: QPDJILZPDAMLFH-UHFFFAOYSA-N
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Description

Lithium 2-methylbutan-2-olate, also known as LiOC4H9, is a chemical compound that is commonly used in scientific research. It is a lithium salt of 2-methylbutan-2-ol, which is a colorless liquid with a fruity odor. This compound is widely used in the field of organic chemistry as a reagent for the synthesis of various organic compounds.

Scientific Research Applications

Lithium Extraction and Recovery

  • Extraction from Salt Lake Brine

    Lithium extraction from salt lake brine, particularly those with high magnesium/lithium concentration ratios, has been investigated using tributyl phosphate in methyl isobutyl ketone as an extractant. A mechanism based on cation exchange of Li+ and Mg2+ with H+ and Na+ was proposed, with successful experimental validation in a five-stage mixer-settler with countercurrent flow. The presence of boron, as B(OH)4−, in salt lake brine was found to favor lithium extraction due to its interaction with the regenerated organic phase (Xiang et al., 2016).

  • Counter-Current Extraction for Lithium Recovery

    A method for lithium recovery from Qarhan salt lake using counter-current extraction was developed. Tributyl phosphate and FeCl3 in methyl isobutyl ketone were used for the extraction process. This method demonstrated an overall recovery of lithium higher than 98%, significantly changing the Mg/Li molar ratio in the final product (Xiang et al., 2017).

Structural and Chemical Properties

  • Chiral Lithium Diamides

    The study of chiral diamino diethers lithiated with n-butyllithium revealed insights into the crystal structures of dilithiated diamino diethers. This research contributes to the understanding of lithium atoms in different coordination environments, which has implications for the design of lithium-based compounds (Su et al., 2014).

  • Lithium Bromide-Induced Structural Changes

    Lithium bromide was found to induce structural changes in a nickel bis-alkoxide complex. This study highlights the potential for lithium compounds to influence the structure and properties of metal complexes, which is relevant for catalysis and materials science (Ichiokai & Vicic, 2013).

Lithium in Energy Storage

  • Lithium-Ion Battery Research

    Research on lithium (fluorosulfonyl)(nonafluorobutanesulfonyl)imide (LiFNFSI) has shown its potential as a conducting salt to improve the high-temperature resilience of lithium-ion cells. This novel lithium salt exhibited better thermal stability than traditional salts like LiPF6, offering significant benefits for battery performance and lifespan (Han et al., 2011).

  • Solid Electrolyte Interphase Film Analysis

    A study on lithium difluoro(oxalate)borate-based electrolytes in lithium-ion batteries analyzed the solid electrolyte interphase film on carbon electrodes. This research provides crucial insights into the composition and performance of lithium-ion batteries, highlighting the role of lithium compounds in enhancing battery efficiency and stability (Li et al., 2012).

Safety And Hazards

Lithium compounds, including Lithium 2-methylbutan-2-olate, can be hazardous. They can cause severe skin burns and eye damage. They are also self-heating and may catch fire .

Future Directions

While the specific future directions for Lithium 2-methylbutan-2-olate are not mentioned in the searched resources, lithium-based technologies, in general, are poised to further expand voltage windows and harness conversion or metal electrodes to elevate energy density .

properties

IUPAC Name

lithium;2-methylbutan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O.Li/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDJILZPDAMLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC(C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11LiO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635591
Record name Lithium 2-methylbutan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 2-methylbutan-2-olate

CAS RN

53535-81-2
Record name Lithium 2-methylbutan-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Butanol, 2-methyl-, lithium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lithium tert-amoxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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